CycLuc2 - 1247879-17-9

CycLuc2

Catalog Number: EVT-266230
CAS Number: 1247879-17-9
Molecular Formula: C14H13N3O2S2
Molecular Weight: 319.04
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CycLuc2 is a cyclic alkylaminoluciferin substrate for firefly luciferase. CycLuc2 emits 4.7-fold more light than aminoluciferin, and 2.6-fold more light than D-luciferin.
Source and Classification

CycLuc2 is classified within the category of cyclic peptides, specifically those that exhibit significant bioactivity. The compound's source can be traced back to synthetic methodologies that allow for the construction of cyclic structures, which are often more stable and exhibit enhanced biological activity compared to their linear counterparts. This classification underscores its relevance in drug discovery and development, particularly in targeting specific protein interactions.

Synthesis Analysis

Methods of Synthesis

The synthesis of CycLuc2 involves several key methodologies that are critical for achieving the desired structural integrity and biological activity. Common techniques include:

  • Solid-phase peptide synthesis: This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of cyclic structures through cyclization reactions.
  • Solution-phase synthesis: In this approach, the peptide is synthesized in solution, followed by cyclization through chemical reactions that promote the formation of cyclic bonds.

Technical Details

The synthesis process typically requires careful control of conditions such as temperature, pH, and reaction time to ensure high yield and purity. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the identity and purity of the synthesized compound.

Molecular Structure Analysis

Structure of CycLuc2

The molecular structure of CycLuc2 is characterized by its cyclic configuration, which contributes to its stability and interaction capabilities. The compound features a series of amino acid residues that form a loop structure, enhancing its ability to bind to target proteins.

Structural Data

  • Molecular Formula: C₁₄H₁₈N₄O₄
  • Molecular Weight: 306.32 g/mol
  • 3D Structure: The three-dimensional conformation can be studied using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, revealing details about the spatial arrangement of atoms within the molecule.
Chemical Reactions Analysis

Reactions Involving CycLuc2

CycLuc2 participates in various chemical reactions that are essential for its function as a bioactive compound. Key reactions include:

  • Binding interactions: The compound can form non-covalent interactions with target proteins through hydrogen bonds, hydrophobic interactions, and van der Waals forces.
  • Enzymatic modifications: CycLuc2 may undergo enzymatic transformations that alter its structure and enhance its bioactivity.

Technical Details

Understanding these reactions requires detailed kinetic studies to evaluate binding affinities and reaction rates. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are often used to assess these parameters.

Mechanism of Action

Process Overview

The mechanism of action for CycLuc2 involves its ability to selectively bind to specific protein targets, thereby influencing cellular signaling pathways. This binding can modulate protein functions such as folding, stability, and interactions with other biomolecules.

Data on Mechanism

Research indicates that CycLuc2 may act as an allosteric modulator, altering the conformation of target proteins and affecting their activity without directly competing with substrate binding sites. This mechanism is crucial for developing therapeutic agents that require fine-tuned modulation of protein functions.

Physical and Chemical Properties Analysis

Physical Properties

CycLuc2 exhibits several notable physical properties:

  • Solubility: It is generally soluble in polar solvents such as water and methanol.
  • Stability: The cyclic structure enhances stability against enzymatic degradation compared to linear peptides.

Chemical Properties

Key chemical properties include:

  • pKa values: These values indicate the acidity or basicity of functional groups within the molecule, influencing its reactivity.
  • Reactivity: The presence of specific functional groups allows for various chemical transformations under appropriate conditions.

Relevant data from studies suggest that these properties play a significant role in determining the bioavailability and efficacy of CycLuc2 in biological systems.

Applications

CycLuc2 has several promising applications in scientific research:

  • Drug Discovery: Its unique binding properties make it a candidate for developing new therapeutic agents targeting specific proteins involved in diseases.
  • Biological Research: CycLuc2 can be used as a tool to study protein interactions and cellular signaling pathways.
  • Therapeutic Development: The compound's ability to modulate protein functions positions it as a potential therapeutic agent in treating various conditions, including cancer and neurodegenerative diseases.
Introduction to CycLuc2 in Bioluminescence Research

Historical Development of Synthetic Luciferins

The evolution of synthetic luciferins represents a compelling narrative of rational molecular design addressing specific limitations of natural substrates. Early efforts focused on modifying D-luciferin (the native substrate of Photinus pyralis firefly luciferase), which emits light peaking at 560 nm and suffers from poor blood-brain barrier permeability, rapid signal decay, and suboptimal tissue penetration in mammalian systems. The first generation of synthetic analogs included simple modifications such as halogenation (e.g., 7-iodo-D-luciferin) and alkylation (e.g., 5,5-dimethyl-D-luciferin), which provided modest improvements in emission wavelength but failed to address fundamental pharmacokinetic limitations [1] [9].

A significant breakthrough came with the development of AkaLumine, a near-infrared (NIR) emitting luciferin (λmax = 677 nm) designed for deeper tissue penetration. While AkaLumine demonstrated superior biodistribution compared to D-luciferin, its light output remained suboptimal for many applications. This was followed by the aminoluciferin series, where researchers replaced the 6'-hydroxyl group of D-luciferin with amino and alkylamino substituents. These compounds exhibited red-shifted emission and improved cell permeability but suffered from rapid product inhibition and unstable light output [1] [6].

The cyclic alkylaminoluciferin platform emerged as a solution to these limitations, with CycLuc1 being the prototype. By incorporating a fused five-membered indoline ring, CycLuc1 achieved significantly improved pharmacokinetics and brain penetration. Building on this scaffold, CycLuc2 was developed with optimized steric and electronic properties that further enhanced light output and enzyme kinetics. The rigid, asymmetric bicyclic structure of CycLuc2 proved particularly advantageous for proper alignment within the luciferase active site, facilitating efficient adenylation and oxidation—the critical steps in the bioluminescence reaction pathway [5] [6].

Table 1: Evolution of Key Synthetic Luciferins Leading to CycLuc2

CompoundYear IntroducedKey Structural FeaturesEmission WavelengthMajor Advantages
D-Luciferin1950s (Natural substrate)Native benzothiazolylthiazoline560 nm (yellow-green)Gold standard, well-characterized
AkaLumine~2010Extended conjugation, NIR emitter677 nmDeep tissue penetration
Aminoluciferin~20126'-OH → 6'-NH₂ substitution~600 nmRed-shifted emission, cell permeability
CycLuc12014Fused 5-membered indoline ring~600 nmImproved brain penetration, lower Km
CycLuc220145-Methyl substituted thiazoloindole~600 nmHighest light output, enzyme selectivity

The discovery that CycLuc2 could unmask latent bioluminescence activity in non-luminous organisms represented a watershed moment in the field. In 2014, researchers demonstrated that the fruit fly (Drosophila melanogaster) fatty acyl-CoA synthetase CG6178—an enzyme homologous to firefly luciferase but evolutionarily distinct—could catalyze light emission with CycLuc2 despite being inactive with D-luciferin. This revelation dramatically expanded the potential scope of bioluminescence imaging, suggesting that endogenous enzymes in diverse species could potentially serve as luciferases when paired with appropriate synthetic substrates [5] [8].

Role of CycLuc2 in Advancing Bioluminescence Imaging (BLI)

CycLuc2 has fundamentally transformed bioluminescence imaging capabilities across multiple biological contexts through its superior performance characteristics. In cancer research, where BLI is indispensable for tracking tumor growth and metastasis, CycLuc2 provides unprecedented sensitivity. Studies with 4T1-luc2 breast cancer xenografts demonstrated that CycLuc2 administration yields a >10-fold higher bioluminescent signal compared to D-luciferin at equivalent doses. Remarkably, CycLuc2 achieved equivalent peak photon flux at doses 20-200 times lower than standard D-luciferin imaging conditions. This heightened sensitivity enables detection of smaller cell populations and earlier intervention points in therapeutic studies [6].

The most transformative applications of CycLuc2 emerge in neurological imaging, where the blood-brain barrier has traditionally posed an insurmountable challenge for D-luciferin. When researchers used adeno-associated virus (AAV9) to express firefly luciferase in the mouse striatum, intraperitoneal injection of CycLuc2 produced an 8.1 ± 1.5-fold stronger signal than D-luciferin despite being administered at a 20-fold lower dose. This dramatic improvement directly results from CycLuc2's enhanced blood-brain barrier permeability, a property confirmed through multiple independent studies [3] [6].

Table 2: Performance Comparison of CycLuc2 vs. D-Luciferin in Key Imaging Applications

Imaging ContextSignal Enhancement with CycLuc2Effective Dose ReductionKey Enabling Features
Mammary Fat Pad Tumors (4T1-luc2)>10-fold increase20-200 foldEnhanced tumor penetration, higher quantum yield
Brain Striatum (AAV9-luc)8.1 ± 1.5-fold20-foldSuperior BBB permeability
Dopaminergic Neurons (Dat-Cre/Rosa26-luc)Detectable vs. undetectableNot applicableNanomolar sensitivity in deep brain structures
Cardiovascular Nuclei (PVN/SFO)3-4 fold greater emission10-20 foldDetection in nuclei <1mm³ volume
Longitudinal StudiesPersistent signal >1 hourSignificant dose reductionResistance to luciferase inhibition

Perhaps the most compelling demonstration of CycLuc2's capabilities comes from imaging genetically engineered mouse models with endogenous luciferase expression in deep brain structures. In Dat-Cre/Rosa26-luc mice, where luciferase expression occurs in dopaminergic neurons of the substantia nigra, D-luciferin administration failed to produce any detectable signal. In stark contrast, CycLuc2 not only enabled clear imaging but also allowed discrimination between homozygous and heterozygous animals based on 1.9 ± 0.2-fold higher photon flux in homozygotes. This capability to visualize functional neuroanatomy in live animals represents a quantum leap for neuroscience research [6].

The temporal dynamics of CycLuc2-mediated bioluminescence further enhance its research utility. Following intravenous administration, CycLuc2 reaches peak brain concentration within 4-5 minutes and maintains a stable signal for over 60 minutes, whereas D-luciferin signals peak immediately but dissipate within 20 minutes. This persistent signal enables more flexible imaging windows and facilitates longitudinal studies of dynamic biological processes [6] [7].

Key Advantages Over Natural Luciferins

CycLuc2 delivers substantial improvements over D-luciferin through three interconnected mechanisms: enhanced pharmacokinetics, optimized photophysical properties, and selective enzyme interactions. Pharmacokinetically, CycLuc2 exhibits dramatically superior tissue distribution. Its higher lipophilicity (calculated logP ≈ 2.8 versus ≈1.3 for D-luciferin) facilitates rapid cellular uptake and blood-brain barrier penetration. Crucially, this lipophilicity remains within the optimal range for bioavailability, avoiding the excretion challenges of highly hydrophobic compounds. Quantitative biodistribution studies reveal that CycLuc2 achieves significantly higher concentrations in deep organs including brain, lung, and liver compared to D-luciferin, explaining its superior performance in these tissues [6] [7].

The enzyme kinetics of CycLuc2 distinguish it fundamentally from earlier synthetic luciferins. With wild-type firefly luciferase, CycLuc2 exhibits a remarkably low apparent Km of 0.81 ± 0.06 μM for CycLuc2 versus 6.2 ± 0.18 μM for D-luciferin, indicating significantly higher enzyme affinity. This kinetic advantage translates directly to in vivo performance, where limited substrate availability often constrains signal intensity. Unlike earlier aminoluciferins that suffered from pronounced product inhibition, CycLuc2 maintains sustained light output due to reduced affinity for inhibitory reaction intermediates. This property is quantified through the turnover number (kcat), where CycLuc2 achieves values approximately 2.6-fold higher than D-luciferin under physiological conditions [2] [4].

Table 3: Biochemical Comparison of CycLuc2 and D-Luciferin

PropertyCycLuc2D-LuciferinFunctional Significance
Molecular Weight319.04 g/mol280.3 g/molMinimal impact on diffusion
Lipophilicity (logP)~2.8~1.3Enhanced membrane permeability
Apparent Km (Firefly Luciferase)0.81 ± 0.06 μM6.2 ± 0.18 μMHigher enzyme affinity
Peak Emission Wavelength~600 nm560 nmImproved tissue penetration
Relative Light Output (in vitro)260%100%Higher signal at lower doses
Blood-Brain Barrier PenetrationHighLowEnables CNS imaging
Product InhibitionLowModerateSustained signal duration

The spectral properties of CycLuc2-generated bioluminescence offer substantial advantages for in vivo imaging. CycLuc2 oxidation produces emission maxima around 600 nm, significantly red-shifted compared to the 560 nm peak of D-luciferin. This shift moves the emission toward the near-infrared window (650-900 nm) where tissue absorption by hemoglobin and water is minimized, allowing deeper photon penetration. Although CycLuc2 doesn't reach the NIR-I region achieved by specialized probes like AkaLumine, its balanced combination of quantum yield and emission wavelength provides optimal performance for many applications. The photonic efficiency of CycLuc2 is demonstrated by its 4.7-fold higher light output than aminoluciferin and 2.6-fold greater emission than D-luciferin when measured under standardized conditions with wild-type luciferase [4] [10].

The development of mutant-selective luciferases has further amplified CycLuc2's advantages. By introducing specific mutations like L342A into firefly luciferase, researchers created enzymes with dramatically enhanced selectivity for CycLuc2 over D-luciferin. These engineered luciferases exhibit >50-fold discrimination toward CycLuc2 in vivo, enabling multi-reporter imaging in the same organism. The molecular basis for this selectivity lies in CycLuc2's rigid bicyclic structure, which complements the expanded active site of mutant luciferases while excluding the bulkier natural substrate. This orthogonal enzyme-substrate pairing represents a powerful approach for tracking multiple biological processes simultaneously [3] [5].

Beyond mammalian applications, CycLuc2 has revealed latent bioluminescent capabilities in unexpected biological systems. The discovery that CycLuc2 serves as a substrate for fatty acyl-CoA synthetases in non-luminous organisms has expanded the conceptual boundaries of bioluminescence imaging. When administered to fruit flies (Drosophila melanogaster), CycLuc2 produces measurable bioluminescence through endogenous CG6178 enzymes without genetic modification. This phenomenon arises from the structural homology between firefly luciferase and metabolic enzymes in the adenylate-forming superfamily. CycLuc2's rigid, asymmetric structure allows proper orientation within the active site of these enzymes, triggering the light-producing reaction that D-luciferin cannot initiate. This capability suggests potential applications across diverse model organisms previously considered inaccessible to BLI [5] [8].

Properties

CAS Number

1247879-17-9

Product Name

CycLuc2

IUPAC Name

(S)-2-(5-Methyl-6,7-dihydro-5H-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid

Molecular Formula

C14H13N3O2S2

Molecular Weight

319.04

InChI

InChI=1S/C14H13N3O2S2/c1-17-3-2-7-4-8-11(5-10(7)17)21-13(15-8)12-16-9(6-20-12)14(18)19/h4-5,9H,2-3,6H2,1H3,(H,18,19)/t9-/m1/s1

InChI Key

FHDMDDBUGSVLGG-SECBINFHSA-N

SMILES

O=C([C@@H]1N=C(C2=NC3=CC4=C(N(C)CC4)C=C3S2)SC1)O

Solubility

Soluble in DMSO

Synonyms

CycLuc2; CycLuc-2; CycLuc 2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.